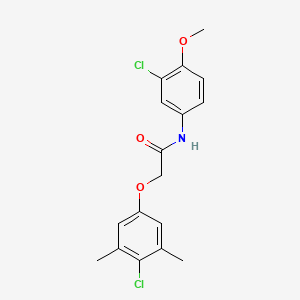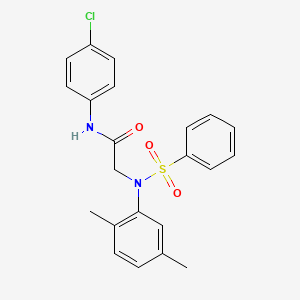![molecular formula C15H9Cl3N4OS B6056878 N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea, also known as Diuron, is a widely used herbicide that is effective against a broad range of weeds. It was first introduced in the 1950s and has since become one of the most popular herbicides in the world. Diuron is used in agriculture, forestry, and landscaping to control weeds and unwanted vegetation.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for generating oxygen during photosynthesis. By binding to this protein, N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea prevents the generation of oxygen, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting photosynthesis, it has been found to inhibit cell division and elongation, disrupt the cell membrane, and interfere with protein synthesis. These effects ultimately lead to the death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers. In addition, it is effective against a broad range of weeds, making it useful for a variety of experiments.
However, there are also limitations to the use of N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments. It can be toxic to some plants at high concentrations, which can limit its use in certain experiments. In addition, it has been found to be persistent in the environment, which can make it difficult to control in some situations.
Direcciones Futuras
There are a number of future directions for research on N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of new herbicides that are more effective and less persistent in the environment. Another area of interest is the study of the long-term effects of N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea on the environment and on human health. Finally, there is a need for more research on the mechanisms of action of N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea and other herbicides, which could lead to the development of more targeted and effective herbicides.
Métodos De Síntesis
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea can be synthesized by reacting 3-chloroaniline with carbon disulfide and sodium hydroxide to form 3-chloro-4-thioaniline. This intermediate is then reacted with 2,4-dichloronitrobenzene to form 3-chloro-4-(2,4-dichlorophenyl)-1,2,4-thiadiazolidine-5-one. Finally, this compound is reacted with urea to form N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its herbicidal properties. It has been shown to be effective against a broad range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. In addition, it has been found to be effective in controlling weeds in a variety of crops, including cotton, soybeans, and citrus.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N4OS/c16-8-2-1-3-10(6-8)19-14(23)20-15-22-21-13(24-15)11-5-4-9(17)7-12(11)18/h1-7H,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAXSJSQPBGPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-[(2Z)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6056800.png)
![3-ethyl-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6056803.png)
![2-{[3-(4-allyl-2-methoxyphenoxy)propyl]thio}-6-amino-4-pyrimidinol](/img/structure/B6056813.png)


![11-(3-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6056849.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6056856.png)
![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)

![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)



![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)